2-Chloro-3-nitropyridine
Overview
Description
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Biochemical Pathways
It is used in the synthesis of various derivatives, including imidazo[4,5-c]pyridines . These derivatives can potentially interact with various biochemical pathways, leading to a range of downstream effects.
Result of Action
It is known that the compound can be used to synthesize a variety of derivatives, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the preparation of dual nitrogen heterocyclic derivatives, which exhibit high triplet states, good hole transport ability, and photochemical stability . These interactions are crucial for the development of materials with high carrier mobility and strong absorption in the ultraviolet range.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been reported to affect the synthesis of certain biomolecules, thereby altering cellular metabolism and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is known to participate in electrophilic aromatic substitution reactions, which can result in the formation of new chemical bonds and the modification of existing ones . These interactions are essential for the compound’s biological activity and its ability to influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular behavior and function, which are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other chemical entities. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is essential for elucidating the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and its ability to modulate cellular processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s ability to interact with specific biomolecules and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-chloropyridine using nitric acid and sulfuric acid as nitrating agents . Another method involves the reaction of 2,4-dihydroxy-3-nitropyridine with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow reaction of 3-amino-2-nitropyridine with chlorinating agents under controlled conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: These reactions often involve the use of palladium-catalyzed cross-coupling reactions with organometallic reagents.
Major Products:
Nucleophilic Substitution: Produces substituted pyridines.
Reduction: Produces 2-chloro-3-aminopyridine.
Coupling Reactions: Produces various biaryl compounds.
Scientific Research Applications
2-Chloro-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: Employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridine
- 3-Chloro-2-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Comparison: 2-Chloro-3-nitropyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 3-position of the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
Record name | Pyridine, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloro-3-nitropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5470-18-8, 34515-82-7 | |
Record name | 2-Chloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 34515-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloro-3-nitropyridine?
A1: this compound has the molecular formula C5H3ClN2O2 and a molecular weight of 170.56 g/mol. []
Q2: What are some key spectroscopic characteristics of this compound?
A2:
- NMR Spectroscopy: 1H NMR and 13C NMR data have been instrumental in characterizing this compound and its derivatives, especially in discerning isomeric structures. [, ]
- UV-Vis Spectroscopy: Studies have revealed a characteristic ultraviolet absorption band in the 350–420 nm region, attributed to a "quinonoid" charge-transfer form in the excited state. []
- Infrared Spectroscopy: Infrared analyses have provided insights into the NH stretching frequencies of derivatives, correlating with observations from UV-Vis spectra. []
- Electron Spin Resonance (ESR) Spectroscopy: ESR studies have been conducted on the anion radical of this compound, providing information about hyperfine splitting constants and electronic structure. []
Q3: How does the choice of solvent impact reactions involving this compound?
A3: Solvent selection significantly influences the reactivity of this compound. For instance, in Ullmann carbon-carbon coupling reactions, DMF proved superior to DMA or NMP, leading to faster reaction rates, shorter initiation times, higher yields, and reduced byproduct formation. [] Conversely, in nucleophilic substitution reactions with aryloxide ions, methanol was found to be a suitable solvent. []
Q4: Is this compound known to exhibit catalytic properties?
A4: While this compound is not typically employed as a catalyst, it serves as a crucial starting material in synthesizing various heterocyclic compounds with potential catalytic applications. This is largely due to its reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
Q5: Can you provide examples of reactions where this compound acts as a key synthon?
A5:
- Synthesis of Imidazo[4,5-b]pyridine: this compound serves as a common precursor in synthesizing imidazo[4,5-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. [, , ]
- Diazathianthrenes and Diazaphenoxaselenines: This compound has been utilized in constructing novel heterocyclic systems like diazathianthrenes and diazaphenoxaselenines, further expanding the repertoire of accessible chemical entities. [, ]
- 4-Azaindole Synthesis: An improved method for synthesizing 4-azaindole relies on this compound as the starting material, highlighting its utility in accessing important heterocycles. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound. For example:
- Conformational Analysis: AM1 calculations combined with 1H NMR data helped elucidate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of this compound. []
- Electronic Structure Calculations: EHT calculations have been used to determine the positions of substituents in heteroaromatic pentalenes synthesized from this compound. []
Q7: How do structural modifications of this compound influence its reactivity?
A7:
- Position of the Nitro Group: The position of the nitro group with respect to the chlorine atom greatly influences the reactivity. For instance, 2-chloro-5-nitropyridine (para-like) generally exhibits higher reactivity towards nucleophilic aromatic substitution compared to this compound (ortho-like). This difference is attributed to the stability of the para-quinonoid intermediate formed during the reaction. [, , ]
- Nature of the Nucleophile: The reactivity of this compound varies depending on the nucleophile employed. Studies with various nucleophiles like arenethiolates [] and aliphatic amines [] reveal the influence of nucleophile strength and steric factors on reaction rates and selectivity.
Q8: Are there specific formulation strategies reported to improve the stability or bioavailability of this compound or its derivatives?
A8: The provided research primarily focuses on the synthetic utility of this compound and its derivatives. Information regarding specific formulation strategies to enhance its stability or bioavailability is limited.
Q9: What safety precautions are necessary when handling this compound?
A9: As with any chemical, appropriate safety data sheets should be consulted and followed. While specific toxicology data might not be available for this compound, its reactivity suggests it could be harmful if not handled properly.
Q10: Has the environmental impact of this compound been investigated?
A10: The provided research primarily focuses on the synthetic utility of this compound. Comprehensive studies on its environmental impact, degradation pathways, and ecotoxicological effects are limited.
Q11: What analytical techniques are commonly used to characterize and quantify this compound?
A11: Common techniques for characterizing this compound and its derivatives include NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. [, , , , ] Specific analytical methods for quantification would likely depend on the application and matrix.
Q12: What is the therapeutic potential of this compound and its derivatives?
A12: While this compound itself might not possess direct therapeutic applications, it serves as a valuable building block in synthesizing a diverse array of heterocyclic compounds with potential biological activities. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.